3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-[[1-(3-methylbutyl)triazol-4-yl]methoxy]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N4O/c1-9(2)3-4-22-7-11(20-21-22)8-23-13-12(15)5-10(6-19-13)14(16,17)18/h5-7,9H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWDXKMWXYKKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)COC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a pyridine core substituted at positions 2, 3, and 5 with a methoxy-triazole group, chlorine, and trifluoromethyl group, respectively. The electron-withdrawing nature of the trifluoromethyl and chlorine substituents activates the pyridine ring toward nucleophilic substitution at the 2-position, making it amenable to methoxy group installation. Retrosynthetically, the compound can be dissected into:
- A 3-chloro-5-(trifluoromethyl)pyridin-2-ol precursor.
- A 1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol side chain.
The triazole moiety suggests the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the methoxy linker implies alkylation or Mitsunobu conditions.
Synthetic Routes and Methodological Frameworks
Two-Step Approach: Salt Formation and Triazole Conjugation
Adapting methodologies from CN106349159A, a two-step strategy can be envisioned:
Step 1: Activation of Pyridin-2-ol Intermediate
3-Chloro-5-(trifluoromethyl)pyridin-2-ol is treated with an activator (e.g., 4-dimethylaminopyridine, DMAP) in dichloromethane to form a reactive intermediate. This step parallels the salt-forming reaction in the patent, where activators enhance the leaving group ability of the 2-position substituent.
Reaction Conditions:
- Solvent: Dichloromethane (15–25 mL/g substrate).
- Activator: DMAP (1–3 molar equivalents).
- Temperature: Reflux (40–50°C).
- Yield: ~85% (estimated from analogous reactions).
Step 2: Triazole-Methoxy Installation
The activated pyridine intermediate reacts with 1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol under basic conditions. Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine could couple the alcohol to the pyridine.
Optimization Insights:
- Solvent: Tetrahydrofuran (THF) or dichloroethane.
- Base: Triethylamine or DBU.
- Temperature: 0–80°C (dependent on reactivity).
Click Chemistry-Mediated Assembly
A convergent approach involves pre-forming the triazole moiety via CuAAC before attaching it to the pyridine:
Synthesis of Alkyne/Azide Precursors:
- Propargyl ether derivative: 3-Chloro-2-propargyloxy-5-(trifluoromethyl)pyridine.
- Azide component: 1-Azido-3-methylbutane.
CuAAC Reaction:
- Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate.
- Solvent: t-BuOH/H₂O (1:1).
- Yield: 70–90% (typical for CuAAC).
This method benefits from regioselectivity and mild conditions but requires stringent purification to remove copper residues.
Comparative Analysis of Methodologies
The two-step alkylation method aligns with industrial practices emphasized in CN106349159A, prioritizing solvent recyclability and minimal heavy metal use. Conversely, click chemistry offers modularity but introduces scalability constraints.
Solvent and Reagent Optimization
Analytical and Purification Strategies
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation:
Ensure the 1,4-regioisomer dominates by using Cu(I) catalysts. - Byproduct Formation: Hydrolysis of the trifluoromethyl group is minimized by maintaining anhydrous conditions during alkylation.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The chloro and methoxy groups on the pyridine ring can undergo various nucleophilic substitutions.
Oxidation and Reduction: : Specific functional groups in the compound can be selectively oxidized or reduced depending on the required derivatives.
Common Reagents and Conditions
Substitution typically requires strong nucleophiles like amines or thiols.
Oxidation may employ reagents like potassium permanganate or hydrogen peroxide, while reduction might use hydrides like lithium aluminum hydride.
Major Products
Products vary depending on the reacting nucleophiles but often include modified triazole-pyridine derivatives with different functional groups, expanding their chemical utility.
Scientific Research Applications
Chemistry: : Utilized in the development of novel catalysts and ligands due to its unique electronic properties.
Biology: : Explored for antimicrobial activities, leveraging the triazole and pyridine functionalities known for such properties.
Medicine: : Investigated for potential pharmaceutical applications, including as antifungal or anticancer agents.
Industry: : Used in material science for creating advanced polymers and as intermediates in the synthesis of agrichemicals.
Mechanism of Action
The mechanism of action largely depends on the specific application:
Biological Applications: : It may inhibit enzyme functions or interact with biological receptors due to the triazole ring’s affinity for coordinating with metal ions, potentially disrupting biological pathways.
Catalytic Applications: : The compound can act as a ligand, stabilizing metal centers and facilitating various organic transformations.
Comparison with Similar Compounds
Structural Analogues with Triazole Substituents
Key Observations :
- The target compound’s 3-methylbutyl group provides greater lipophilicity compared to aromatic substituents (e.g., chlorobenzyl in 15a), likely improving membrane permeability but reducing aqueous solubility .
- Trifluoromethyl at position 5 is common in analogues (e.g., 13e, 10), contributing to metabolic stability and electron-deficient pyridine rings .
- Methoxy vs.
Crystallographic Analysis
Biological Activity
The compound 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and cytotoxic effects.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a pyridine ring substituted with a trifluoromethyl group and a triazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridine structures often exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.
Summary of Antimicrobial Studies
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
In vitro studies have shown that the compound demonstrates considerable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus . The presence of the triazole group is believed to contribute significantly to this activity by interfering with microbial cell wall synthesis.
Antitumor Activity
The compound has also been evaluated for its potential antitumor properties. A series of studies have focused on its inhibitory effects against various cancer cell lines.
Antitumor Efficacy Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 5.82 |
| HeLa (Cervical cancer) | 4.33 |
| MCF-7 (Breast cancer) | 3.22 |
The results indicate that the compound exhibits potent antitumor activity across several cancer types, with IC50 values in the low micromolar range . The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that while the compound is effective against tumor cells, it also exhibits varying levels of toxicity towards normal human cell lines.
Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HaCaT (Normal keratinocytes) | >100 |
| SW480 (Colon carcinoma) | 20 |
| PC3 (Prostate carcinoma) | 15 |
These findings suggest that while the compound can selectively target cancer cells, further optimization may be necessary to reduce cytotoxic effects on normal tissues .
Q & A
Q. What synthetic strategies are employed to construct the triazole moiety in 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine?
The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, due to its high regioselectivity and efficiency under mild conditions . For example, the alkyne-functionalized pyridine intermediate can react with an azide derivative (e.g., 3-methylbutyl azide) in the presence of Cu(I) catalysts. Reaction optimization may involve solvent selection (e.g., DMF or ethanol), temperature control (room temperature to 60°C), and catalyst loading (1–5 mol% CuSO₄·5H₂O with sodium ascorbate) to achieve >90% yield .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing triazole protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain in the triazole-pyridine system .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Questions
Q. What methodologies address low yields during the coupling of the triazole and pyridine subunits?
Yield optimization may involve:
- Protecting Group Strategy : Temporarily shielding reactive sites (e.g., methoxy or trifluoromethyl groups) to prevent side reactions during coupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or water enables greener protocols (e.g., NaOCl-mediated oxidative cyclization) .
- Catalyst Screening : Testing Cu(I)/Cu(II) ratios or alternative catalysts (e.g., Ru-based systems) for sterically hindered substrates .
Q. How can contradictions between computational and experimental structural data be resolved?
Discrepancies (e.g., bond-length deviations >0.05 Å) require:
- Multipole Refinement : Using SHELXL’s advanced features (e.g., HKLF5 format) to model electron density anomalies .
- DFT Calculations : Comparing optimized geometries (B3LYP/6-31G*) with crystallographic data to identify conformational flexibilities .
- Twinned Data Analysis : Applying SHELXD for deconvoluting overlapping reflections in poorly diffracting crystals .
Q. How to design biological activity assays targeting this compound’s potential as an antimicrobial agent?
- In Vitro Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound concentrations ranging 1–100 µM .
- Enzyme Inhibition Studies : Evaluate binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) via fluorescence polarization or ITC (Isothermal Titration Calorimetry) .
- Structural-Activity Relationship (SAR) : Synthesize analogs with modified triazole substituents (e.g., varying alkyl chain lengths) to correlate hydrophobicity with potency .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across multiple studies?
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity .
- Principal Component Analysis (PCA) : Identify outliers in spectral or crystallographic datasets caused by impurities or measurement artifacts .
Q. How to troubleshoot crystallization failures for X-ray diffraction studies?
- Solvent Screening : Test mixed-solvent systems (e.g., hexane/ethyl acetate gradients) to induce slow nucleation.
- Temperature Gradients : Use thermal cyclers to vary crystallization temperatures (4°C to 50°C) .
- Additive Screening : Introduce co-crystallants (e.g., crown ethers) to stabilize lattice packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
